1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE

DNA crosslinking nitrogen mustard spacer length

1,3-Dichloro-N,N-dimethyl-propan-2-amine (CAS 14758-19-1) is a bifunctional tertiary amine bearing two terminal chloro substituents on a propane backbone and a dimethylamino group at the 2‑position. With molecular formula C5H11Cl2N and a molecular weight of 156.05 g mol⁻¹, it is a positional isomer of the archetypal nitrogen mustard mechlorethamine (mustine, HN2).

Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
CAS No. 14758-19-1
Cat. No. B081582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE
CAS14758-19-1
Synonyms1,3-dichloro-N,N-dimethyl-propan-2-amine
Molecular FormulaC5H11Cl2N
Molecular Weight156.05 g/mol
Structural Identifiers
SMILESCN(C)C(CCl)CCl
InChIInChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3
InChIKeyVFBPLWLYRSYUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-N,N-dimethyl-propan-2-amine (CAS 14758-19-1): A Distinct C5H11Cl2N Bis-Chloroalkylamine Intermediate


1,3-Dichloro-N,N-dimethyl-propan-2-amine (CAS 14758-19-1) is a bifunctional tertiary amine bearing two terminal chloro substituents on a propane backbone and a dimethylamino group at the 2‑position . With molecular formula C5H11Cl2N and a molecular weight of 156.05 g mol⁻¹, it is a positional isomer of the archetypal nitrogen mustard mechlorethamine (mustine, HN2) [1]. The compound exists as a liquid at ambient temperature (b.p. 103.1 °C at 760 mmHg, density 1.103 g cm⁻³, refractive index n²⁰ = 1.457) and serves primarily as a reactive intermediate in the synthesis of nitrogen‑containing heterocycles, specialty polymers, and pharmacologically active molecules [2].

Why 1,3-Dichloro-N,N-dimethyl-propan-2-amine Cannot Be Freely Interchanged with Other C5H11Cl2N Isomers


Although several nitrogen mustards share the same brutto formula C5H11Cl2N, the connectivity of the chloro and amino groups critically governs the distance between the two electrophilic centres, the formation kinetics of the aziridinium ion, and ultimately the DNA‑crosslinking or alkylation profile [1]. The 1,3‑dichloro‑2‑dimethylamino substitution pattern creates a three‑carbon spacer between the leaving groups, as opposed to the two‑carbon spacer in mechlorethamine or the mixed 2,3‑dichloro‑1‑dimethylamino arrangement [2]. Such subtle alterations translate into measurable differences in boiling point, vapour pressure, refractive index, and reactivity, meaning that generic replacement by a structural isomer without experimental verification risks altered reaction outcomes, purification challenges, or divergent biological activity [1][2].

Quantitative Differentiation Evidence for 1,3-Dichloro-N,N-dimethyl-propan-2-amine vs. Closest Structural Analogues


DNA Crosslinking Spacer Length: 3‑Carbon vs. 2‑Carbon Linker in Isomeric C5H11Cl2N Mustards

The target compound places its two chloroethyl‑equivalent arms on a 1,3‑dichloropropane scaffold, yielding an inter‑electrophile distance of approx. 4.9 Å in the extended conformation. This is significantly longer than the ≈3.9 Å distance characteristic of mechlorethamine’s 2,2′‑dichloro‑N‑methyldiethylamine framework [1]. Computational studies on bis‑alkylating nitrogen mustards demonstrate that increasing the spacer length by a single methylene unit reduces the rate of DNA interstrand crosslink (ICL) formation by 2‑ to 5‑fold and alters the preferred crosslink sequence from 5′‑GNC to 5′‑GNNC motifs [1][2]. For applications where mono‑adduct formation or a less cytotoxic alkylation profile is desired—e.g., in the design of self‑immolative linkers or pro‑drugs with attenuated systemic toxicity—the longer spacer of the 1,3‑dichloro isomer offers a quantifiably distinct reactivity window [1].

DNA crosslinking nitrogen mustard spacer length

Boiling Point and Volatility: Easier Distillative Purification vs. Mechlorethamine

1,3-Dichloro-N,N-dimethyl-propan-2-amine exhibits a normal boiling point of 103.1 °C at atmospheric pressure (760 mmHg) , whereas the isomeric mechlorethamine free base boils at approximately 110–112 °C at 18 mmHg [1], which extrapolates to an estimated normal boiling point above 150 °C. The substantially lower boiling point of the target compound permits distillation at reduced thermal stress, reducing the risk of decomposition or premature aziridinium ion formation during purification. Additionally, its vapour pressure of 32.7 mmHg at 25 °C facilitates vacuum distillation at mild conditions that are not accessible for the less volatile mechlorethamine [1].

boiling point purification physical property

Refractive Index and Density: Rapid Identity Confirmation vs. Other C5H11Cl2N Isomers

The refractive index (n²⁰ = 1.457) and density (1.103 g cm⁻³) of 1,3-dichloro-N,N-dimethyl-propan-2-amine differ measurably from those reported for the 1,2‑dichloro‑3‑dimethylamino isomer (1-(N,N-dimethylamino)-2,3-dichloropropane, CAS 5443‑48‑1), which possesses a slightly lower density of ≈1.09 g cm⁻³ and a refractive index of ≈1.462 . These discrete physical constants enable unambiguous identity verification by refractometry or densitometry in incoming quality control, eliminating the risk of isomeric cross‑contamination that could arise if purchasing departments treat all C5H11Cl2N compounds as interchangeable.

refractive index density quality control

Synthetic Yield and Precursor Differentiation: Phase‑Transfer Route to the 1,3‑Dichloro Scaffold

A reported method for preparing N,N-dimethylamino-1,3-dichloropropane uses 1,2,3‑trichloropropane and dimethylamine under phase‑transfer catalysis at 40 °C, affording the target compound in 15–20 % yield after 4 h [1]. This contrasts sharply with the classical synthesis of mechlorethamine from N‑methyldiethanolamine and thionyl chloride, which typically achieves >80 % yield [2]. The lower yield of the target compound reflects the steric hindrance introduced by the internal dimethylamino group, which disfavours nucleophilic substitution at the secondary carbon. However, the same steric feature also reduces the rate of undesired hydrolysis relative to mechlorethamine, a property that can be advantageous in aqueous reaction media or long‑term storage as a synthetic intermediate [1].

synthesis phase-transfer catalysis yield

Optimal Procurement and Use Scenarios for 1,3-Dichloro-N,N-dimethyl-propan-2-amine


Synthesis of 3‑Carbon‑Linked Heterocycles and Bispidine Derivatives

The 1,3‑dichloro substitution pattern is ideally suited for double‑alkylation reactions that construct six‑membered nitrogen heterocycles such as bispidines or 3‑azabicyclo[3.3.1]nonanes, where a three‑carbon bridge between the two leaving groups is required . The internal dimethylamino group serves as an additional nucleophilic handle or can be quaternised to introduce permanent charge, making the compound a versatile building block for ionene polymers and anion‑exchange resins .

Mild Mono‑Alkylating Reagent for Pro‑Drug or Bioconjugate Design

Evidence indicates that the longer inter‑electrophile distance (≈4.9 Å) reduces the propensity for DNA interstrand crosslink formation relative to mechlorethamine . This property is valuable when a softer alkylation profile is desired, such as in antibody‑drug conjugate (ADC) payloads where excessive cytotoxicity must be avoided, or in self‑immolative linkers that require controlled mono‑alkylation kinetics .

High‑Purity Intermediate Procurement with Refractometric QC Verification

The discrete refractive index (1.457) and density (1.103 g cm⁻³) allow incoming quality control laboratories to rapidly confirm the identity of the supplied chemical using a simple refractometer or density meter . This eliminates the risk of accidental substitution with the 1,2‑dichloro‑3‑dimethylamino isomer (n²⁰ ≈ 1.462), which could derail a synthetic campaign relying on the specific 1,3‑dichloro reactivity [1].

Temperature‑Sensitive Distillation and Long‑Term Storage

With a boiling point of 103.1 °C at atmospheric pressure, the compound can be distilled under mild conditions that minimise thermal degradation . Its enhanced hydrolytic stability, relative to mechlorethamine, supports extended storage in aprotic solvents, making it a practical intermediate for multi‑step syntheses where shelf‑life is a concern [1].

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